molecular formula C18H15NOS B11524929 N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline

N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline

Cat. No.: B11524929
M. Wt: 293.4 g/mol
InChI Key: CZAVHZHPZCPFJY-UHFFFAOYSA-N
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Description

(E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE is an organic compound that belongs to the class of imines This compound features a thiophene ring substituted with a methyl group and a phenoxyphenyl group attached to the imine nitrogen

Properties

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)-N-(4-phenoxyphenyl)methanimine

InChI

InChI=1S/C18H15NOS/c1-14-7-12-18(21-14)13-19-15-8-10-17(11-9-15)20-16-5-3-2-4-6-16/h2-13H,1H3

InChI Key

CZAVHZHPZCPFJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE typically involves the condensation of an aldehyde with an amine. One possible synthetic route could be:

    Starting Materials: 5-methylthiophene-2-carbaldehyde and 4-phenoxyaniline.

    Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid, under reflux conditions.

    Procedure: The aldehyde and amine are mixed in a suitable solvent like ethanol or methanol, and the mixture is heated under reflux until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring or the imine group.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE depends on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-Thienyl)-N-(4-phenoxyphenyl)methanimine: Similar structure but with an unsubstituted thiophene ring.

    (E)-1-(5-Methylthiophen-2-yl)-N-(4-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

(E)-1-(5-METHYLTHIOPHEN-2-YL)-N-(4-PHENOXYPHENYL)METHANIMINE is unique due to the specific substitution pattern on the thiophene ring and the presence of the phenoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a methyl group, linked to a phenoxyaniline moiety. Its molecular formula is C15H14N2SC_{15}H_{14}N_2S, and it exhibits unique properties that contribute to its biological activity.

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • Studies indicate that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of the thiophene ring, which can stabilize free radicals, thereby reducing oxidative stress in cells .
  • Anti-inflammatory Effects :
    • The compound has shown potential in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .
  • Antimicrobial Properties :
    • Preliminary investigations reveal that this compound possesses antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Case Studies

  • In Vitro Studies :
    • A study conducted on human endothelial cells demonstrated that treatment with this compound significantly reduced the expression of adhesion molecules, suggesting potential applications in cardiovascular diseases characterized by inflammation and endothelial dysfunction .
  • Animal Models :
    • In vivo experiments using rodent models have shown that administration of this compound can lead to a reduction in tumor growth, indicating its potential as an anticancer agent. The observed effects were linked to the induction of apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells

Q & A

Q. What are the common synthetic routes for preparing N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base condensation. A standard method involves refluxing equimolar amounts of 5-methylthiophene-2-carboxaldehyde and 4-phenoxyaniline in ethanol for 1–2 hours. Key parameters include:

  • Solvent : Ethanol (absolute) is preferred for solubility and ease of crystallization.
  • Temperature : Reflux (~78°C) ensures efficient imine bond formation.
  • Workup : Slow evaporation of the solvent yields crystalline products. Yield optimization can be achieved by adjusting stoichiometry (1:1 molar ratio) and using anhydrous conditions to minimize side reactions .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the Schiff base linkage and aromatic proton environments.
  • FTIR : Stretching frequencies for C=N (~1600–1650 cm1^{-1}) and aromatic C-H (~3000 cm1^{-1}) are diagnostic.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+).
  • X-ray crystallography : Single-crystal diffraction resolves stereochemistry and bond lengths. For example, similar compounds crystallize in monoclinic systems (space group P21/cP2_1/c) with anisotropic displacement parameters refined via SHELXL .

Q. What safety precautions are necessary when handling this compound in a laboratory setting?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult safety data sheets (SDS) for specific hazards, as nitro/thiophene derivatives may irritate mucous membranes .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural refinement?

  • Software : SHELXL (via TWIN/BASF commands) handles twinning and anisotropic displacement.
  • Disorder modeling : Split positions (PART command) with occupancy refinement for overlapping atoms.
  • Validation : Check R factors (R1<0.05R_1 < 0.05), wR2_2, and goodness-of-fit (SS) for convergence. Tools like PLATON or WinGX’s PARST aid in geometry validation .

Q. What strategies improve experimental phasing in X-ray diffraction studies of this compound?

  • Heavy-atom derivatives : Introduce halogens (e.g., bromine) via substitution to enhance anomalous scattering.
  • Pipeline tools : SHELXC/D/E enables high-throughput phasing, particularly for small molecules.
  • Molecular replacement : Use homologous structures (e.g., from CCDC) if heavy-atom methods fail .

Q. How does computational modeling (e.g., DFT) complement experimental data in understanding electronic properties?

  • HOMO-LUMO analysis : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactivity.
  • Spectroscopic correlation : Compare computed IR/NMR spectra with experimental data to validate tautomeric forms.
  • Coordination chemistry : Model metal-ligand interactions (e.g., PdII^{II} complexes) to rationalize geometries observed in crystallography .

Q. What challenges arise in refining thermal displacement parameters (ADPs) for flexible substituents like the 5-methylthiophen moiety?

  • Anisotropic refinement : Apply restraints (DELU/SIMU) to prevent over-parameterization.
  • Hydrogen placement : Use riding models (HFIX) with Uiso(H)=1.2Ueq(C)U_{iso}(H) = 1.2U_{eq}(C).
  • Validation : Check ADP ellipsoids via ORTEP-3; outliers may indicate unresolved disorder .

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